Epicholesterin

Übersicht

Beschreibung

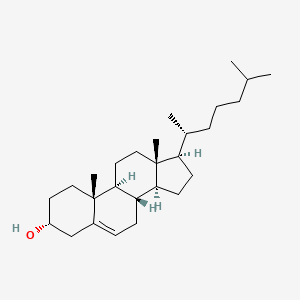

Epicholesterol is a sterol compound that is structurally similar to cholesterol, but with a different orientation of the hydroxyl group. It is the 3β-epimer of cholesterol, meaning that the hydroxyl group at the third carbon is in the opposite configuration compared to cholesterol. This slight structural difference results in distinct biochemical properties and interactions within biological systems.

Wissenschaftliche Forschungsanwendungen

Epicholesterol has several applications in scientific research:

Chemistry: Used as a model compound to study sterol interactions and membrane dynamics.

Biology: Investigated for its role in modulating membrane fluidity and protein function.

Medicine: Explored for its potential effects on cholesterol metabolism and related diseases.

Industry: Utilized in the development of cholesterol-based liquid crystals and gelators.

Wirkmechanismus

Target of Action

Epicholesterol, an unnatural epimeric form of cholesterol, differs from cholesterol only in the stereochemistry of the C-3 position . It has been found to interact with the cell membrane, specifically with ergosterol-containing membranes . Ergosterol is a sterol found in cell membranes of fungi and protozoa, playing roles similar to cholesterol in animals .

Mode of Action

Epicholesterol’s mode of action is believed to be similar to that of cholesterol, given their structural similarities . Cholesterol has been shown to interact directly with several types of ion channels (nAChR, Kir, BK, TRPV), regulating them through specific sterol-protein interactions . Due to the difference in the orientation of the hydroxyl group, it is unlikely that a protein binding site for cholesterol would also bind epicholesterol .

Biochemical Pathways

Cholesterol plays a key role in maintaining membrane fluidity, thickness, and compartmentalization of lipid domains that constitute scaffolds for multiple signaling platforms . It is also involved in the regulation of ion channels .

Pharmacokinetics

Cholesterol is synthesized de novo in cells and can also be imported via lipoprotein uptake . It is trafficked between organelles via vesicular transport or non-vesicular transport mechanisms involving membrane contact sites .

Result of Action

It is known that cholesterol, to which epicholesterol is structurally similar, can affect the function of various proteins, including g-protein coupled receptors (gpcr) and ion channels . It can also influence membrane trafficking and membrane fusion (SNARE) proteins .

Action Environment

The action of epicholesterol, like that of cholesterol, can be influenced by various environmental factors. For instance, the presence of other lipids in the membrane, the temperature, and the pH can all affect the interaction of epicholesterol with its targets . .

Biochemische Analyse

Biochemical Properties

Epicholesterol plays a role in modulating membrane properties and protein functions. It interacts with various enzymes, proteins, and other biomolecules. For instance, epicholesterol can replace cholesterol in the cell membrane, affecting membrane fluidity and organization . It interacts with membrane proteins, including ion channels and receptors, altering their function. The hydroxyl group of epicholesterol protrudes differently compared to cholesterol, leading to variations in binding affinity and specificity with these proteins .

Cellular Effects

Epicholesterol influences various cellular processes, including membrane dynamics, cell signaling, and gene expression. It has been shown to alter the organization of lipid rafts, which are cholesterol-rich microdomains in the cell membrane that play a crucial role in signal transduction . By modifying the composition of these rafts, epicholesterol can impact cell signaling pathways and downstream effects on gene expression and cellular metabolism. Additionally, epicholesterol affects the permeability and fluidity of the cell membrane, influencing the transport of ions and molecules across the membrane .

Molecular Mechanism

At the molecular level, epicholesterol exerts its effects through specific interactions with membrane proteins and lipids. The unique orientation of its hydroxyl group allows it to bind differently to cholesterol-binding motifs in proteins, such as the cholesterol recognition amino acid consensus (CRAC) and the cholesterol recognition/interaction amino acid consensus (CARC) motifs . These interactions can lead to changes in protein conformation and activity, affecting processes such as ion channel function and membrane fusion . Epicholesterol can also modulate enzyme activity by altering the lipid environment in which these enzymes operate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epicholesterol can change over time due to its stability and degradation. Studies have shown that epicholesterol can be efficiently incorporated into cell membranes, replacing native cholesterol . Over time, the presence of epicholesterol can lead to alterations in membrane properties and protein functions. Long-term studies have indicated that epicholesterol can affect cellular functions such as proliferation and differentiation, although these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of epicholesterol in animal models vary with dosage. At low doses, epicholesterol can mimic some of the beneficial effects of cholesterol, such as maintaining membrane integrity and supporting cell signaling . At higher doses, epicholesterol can lead to adverse effects, including toxicity and disruption of cellular functions . Threshold effects have been observed, where a certain concentration of epicholesterol is required to elicit significant changes in cellular and physiological processes .

Metabolic Pathways

Epicholesterol is involved in metabolic pathways similar to those of cholesterol. It can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation and degradation of sterols . The presence of epicholesterol can affect metabolic flux and the levels of metabolites in these pathways. For example, epicholesterol can influence the synthesis and degradation of other sterols and lipids, impacting overall lipid homeostasis .

Transport and Distribution

Within cells and tissues, epicholesterol is transported and distributed similarly to cholesterol. It can be incorporated into lipoproteins and transported through the bloodstream to various tissues . Epicholesterol interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Its distribution within cells can affect its localization and accumulation, influencing cellular functions and processes .

Subcellular Localization

Epicholesterol is primarily localized in the cell membrane, where it integrates into lipid bilayers and affects membrane properties . It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may influence the synthesis and trafficking of lipids and proteins . The specific localization of epicholesterol within these compartments can affect its activity and function, including its interactions with other biomolecules and its role in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epicholesterol can be synthesized from cholesterol through a series of chemical reactions. One common method involves the inversion of the hydroxyl group at the third carbon. This can be achieved by converting cholesterol to cholesteryl acetate, followed by hydrolysis to yield epicholesterol . The reaction conditions typically involve the use of methanesulfonyl chloride and cesium carbonate in a solvent such as tetrahydrofuran-methanol .

Industrial Production Methods: While there is limited information on the large-scale industrial production of epicholesterol, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques. The use of high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common in the purification process .

Analyse Chemischer Reaktionen

Types of Reactions: Epicholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the sterol ring structure.

Common Reagents and Conditions:

Oxidation: Epicholesterol can be oxidized using reagents such as chromium trioxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epicholest-4-en-3-one, while reduction can produce epicholestanol .

Vergleich Mit ähnlichen Verbindungen

Cholesterol: The most closely related compound, differing only in the orientation of the hydroxyl group.

Ent-cholesterol: The enantiomer of cholesterol, with a mirror-image configuration.

Desmosterol: A precursor in the biosynthesis of cholesterol, lacking one double bond compared to cholesterol.

Uniqueness: Epicholesterol’s unique orientation of the hydroxyl group results in distinct biochemical properties. It has a reduced ability to order lipid bilayers compared to cholesterol and exhibits different effects on membrane fluidity and protein function .

Biologische Aktivität

Epicholesterol (Echol), an epimer of cholesterol, has garnered attention for its distinct biological activities and effects on membrane properties. This article presents a detailed overview of the biological activity of Echol, supported by research findings, data tables, and case studies.

Structural Characteristics

Epicholesterol is structurally similar to cholesterol, differing primarily in the orientation of the hydroxyl group at the C3 position. This subtle difference leads to significant variations in their biological functions and interactions within cellular membranes. The planar tetracyclic ring system of Echol resembles that of cholesterol, yet its unique configuration affects its incorporation into lipid bilayers and its overall impact on membrane fluidity and permeability.

Membrane Interaction and Properties

Research has shown that Echol influences the properties of phosphatidylcholine bilayers. A study utilizing molecular dynamics simulations demonstrated that Echol alters the organization of the bilayer/water interface, increasing membrane order and condensation, albeit to a lesser extent than cholesterol. Specifically, Echol incorporation results in more ordered gel and comparably ordered liquid-crystalline bilayers compared to cholesterol .

Comparative Effects on Membrane Properties

| Property | Cholesterol | Epicholesterol |

|---|---|---|

| Membrane Order | Higher | Lower |

| Passive Permeability | Reduced more significantly | Reduced less significantly |

| Phase Transition Elimination | Yes (at 30 mol%) | No |

| Rate of Transfer between Liposomes | Lower | Higher |

These differences are attributed to the distinct interactions each sterol has with phospholipid alkyl chains. Cholesterol induces a higher degree of ordering in the liquid-crystalline phase than Echol, which has been suggested to have negligible chain ordering effects .

Biological Implications

The biological implications of Echol's activity are significant, particularly in relation to cholesterol metabolism and cellular function. While cholesterol is essential for various cellular processes, including membrane fluidity and signaling, Echol's presence in membranes can modulate these processes differently.

Case Studies

-

Diabetic Patient with Low Serum Cholesterol :

A case study reported a 54-year-old man with type 2 diabetes who exhibited extremely low serum cholesterol levels. While this case primarily focused on cholesterol levels, it highlights the importance of sterols like Echol in metabolic pathways and their potential role as substitutes or modulators in cholesterol-related disorders . -

Cholesterol's Role in Ion Channel Function :

Studies have illustrated that membrane cholesterol acts as a major regulator of ion channel function. The presence of Echol may influence this regulatory mechanism differently due to its distinct interaction profile with membrane proteins . Research indicates that the absence or alteration of cholesterol can impair ion channel functionality, underscoring the critical balance maintained by sterols in cellular signaling pathways.

Research Findings

Recent studies have explored the pharmacological potential of Echol as a modulator in various health conditions linked to cholesterol metabolism. For instance, phytosterols, including Echol, have been examined for their ability to regulate cholesterol absorption in the gut and their therapeutic implications for hypercholesterolemia-related diseases .

- Cholesterol Absorption Regulation : Phytosterols can inhibit intestinal absorption of dietary cholesterol by competing for uptake pathways.

- Liver Cholesterol Metabolism : They also play a role in modulating liver metabolism of cholesterol, impacting overall lipid profiles.

Eigenschaften

IUPAC Name |

(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-VEIPTCAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415281 | |

| Record name | Cholest-5-en-3alpha-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-77-1 | |

| Record name | Epicholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3alpha-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP3S3KD84I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.